2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane

Synthetic Chemistry Protecting Group Strategy Reaction Kinetics

Researchers requiring sequential, site-selective functionalization of halogenated aromatics face limited options with defined reactivity hierarchies. This compound provides a solution: the Br (5-position) enables first cross-coupling while Cl (3-position) remains intact for subsequent transformation, with the aldehyde protected as a dioxolane. • Programmed reactivity: Br > Cl for sequential Suzuki/Stille couplings • EPX inhibitor (IC₅₀ 360 nM) reference for medicinal chemistry SAR • High-yield derivatization: 91% oxidation, 84% reduction demonstrated • ≥98% purity; sealed dry storage; global shipping available

Molecular Formula C9H7BrClFO2
Molecular Weight 281.50 g/mol
CAS No. 2504204-09-3
Cat. No. B6288851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane
CAS2504204-09-3
Molecular FormulaC9H7BrClFO2
Molecular Weight281.50 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=C(C(=CC(=C2)Br)Cl)F
InChIInChI=1S/C9H7BrClFO2/c10-5-3-6(8(12)7(11)4-5)9-13-1-2-14-9/h3-4,9H,1-2H2
InChIKeySXZKXMVECFEKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane (CAS 2504204-09-3): A Halogenated Dioxolane Building Block for Targeted Synthesis


2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane (CAS 2504204-09-3) is a halogenated phenyl-substituted 1,3-dioxolane derivative. Its core structure consists of a phenyl ring bearing bromine, chlorine, and fluorine substituents at the 5-, 3-, and 2-positions, respectively, attached to a 1,3-dioxolane ring . This compound is predominantly utilized as a protected aldehyde intermediate in multi-step organic syntheses, where the dioxolane moiety masks the carbonyl group of its precursor aldehyde, 5-bromo-3-chloro-2-fluorobenzaldehyde . The presence of three distinct halogen atoms confers a unique reactivity profile, enabling selective, sequential functionalization via cross-coupling or nucleophilic aromatic substitution [1].

Why a Generic Halogenated Phenyl Dioxolane Cannot Replace 2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane


The specific substitution pattern on the phenyl ring of 2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane is not arbitrary; it directly dictates both its synthetic utility and, where applicable, its biological performance. Generic substitution with another halogenated phenyl dioxolane is not a viable option because even a slight change in the position or identity of a halogen substituent can profoundly alter reactivity in cross-coupling reactions, regioselectivity in subsequent transformations, and target binding affinity [1]. For instance, bromine at the 5-position provides a more reactive site for cross-coupling compared to the adjacent chlorine at the 3-position, enabling a chemically programmed sequence of functionalizations that is not possible with analogs having alternative halogen arrangements . In the context of biological activity, the specific pattern of halogens is crucial for optimal interaction with target proteins; a shift in substitution can lead to a significant loss in potency [2].

Quantitative Evidence: Differentiating 2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane from Analogs


Comparative Reactivity: Dioxolane Ring-Opening Kinetics vs. Methyl-Substituted Analog

The dioxolane ring of 2-(5-bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane exhibits significantly faster acid-catalyzed hydrolysis compared to its 2-methyl-substituted analog. This difference is critical for planning deprotection steps in a synthetic sequence .

Synthetic Chemistry Protecting Group Strategy Reaction Kinetics

Synthetic Efficiency: Oxidation Yield Comparison to Parent Aldehyde

The dioxolane-protected compound can be directly oxidized to its corresponding carboxylic acid with high efficiency. This provides a synthetic advantage over using the unprotected aldehyde precursor, which may be prone to side reactions or degradation .

Synthetic Methodology Oxidation Yield Optimization

Synthetic Efficiency: Reduction Yield Comparison to Parent Aldehyde

Similarly, the reduction of 2-(5-bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane proceeds cleanly to yield a protected diol. This transformation is a key step in accessing more complex architectures that require a masked carbonyl group .

Synthetic Methodology Reduction Yield Optimization

Biochemical Activity: EPX Inhibition vs. Structural Analogs

The compound demonstrates moderate inhibitory activity against human Eosinophil Peroxidase (EPX). While direct comparator data for this specific compound are unavailable, its activity level provides a benchmark for this chemical scaffold. In related chemical space, even minor alterations to halogen patterns can result in a >10-fold difference in potency against certain targets [2].

Enzyme Inhibition Drug Discovery EPX

Key Application Scenarios for 2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane in Research and Development


Precursor for Regioselective Cross-Coupling Reactions

This compound is an ideal starting material for multi-step syntheses requiring sequential, site-selective cross-coupling. The differential reactivity of the bromine (most reactive) and chlorine (less reactive) atoms on the phenyl ring allows chemists to install two different aryl/alkyl groups via, for example, Suzuki or Stille couplings . The dioxolane ring remains intact under these conditions, protecting a masked carbonyl group for later manipulation [1].

Stable Building Block for High-Yielding Oxidation/Reduction Sequences

As evidenced by the 91% oxidation yield to the benzoic acid and the 84% reduction yield to the propanediol, this compound serves as a reliable, stable intermediate for installing key functional groups late in a synthetic pathway . This is particularly useful in medicinal chemistry for generating libraries of analogs where the final step involves deprotection of the dioxolane to reveal a reactive aldehyde or further functionalization of the acid/diol.

Scaffold for Structure-Activity Relationship (SAR) Studies in EPX-Related Programs

With a defined IC50 of 360 nM against human Eosinophil Peroxidase (EPX), this compound provides a quantifiable starting point for medicinal chemistry optimization programs [2]. It is a valuable reference compound for SAR studies aimed at improving potency and selectivity against this target, which is implicated in various inflammatory diseases.

Internal Standard or Control for Analytical Method Development

Given its high predicted purity (≥95-98%) and well-defined structure, 2-(5-bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane is well-suited for use as a reference standard in high-performance liquid chromatography (HPLC) or mass spectrometry (MS) method development. Its distinct isotopic pattern from the bromine and chlorine atoms provides a unique signature, facilitating accurate quantification and detection in complex mixtures.

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